molecular formula C9H13NO B019831 5-Ethyl-2-Pyridineethanol CAS No. 5223-06-3

5-Ethyl-2-Pyridineethanol

Cat. No.: B019831
CAS No.: 5223-06-3
M. Wt: 151.21 g/mol
InChI Key: OUJMXIPHUCDRAS-UHFFFAOYSA-N
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Description

15-deoxy-Δ12,14-Prostaglandin A2 is a synthetic analog of Prostaglandin A2. It shares common structural features with 15-deoxy-Δ12,14-Prostaglandin J2, which is a ligand for peroxisome proliferator-activated receptor γ (PPARγ) . This compound is part of the prostaglandin family, which are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals.

Preparation Methods

Synthetic Routes and Reaction Conditions

15-deoxy-Δ12,14-Prostaglandin A2 can be synthesized through various chemical reactions involving the dehydration of Prostaglandin D2 to yield the J-series prostaglandins . The preparation involves the use of solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80 . The compound is typically formulated in solutions like methyl acetate, dimethylformamide (DMF), and ethanol .

Industrial Production Methods

While specific industrial production methods for 15-deoxy-Δ12,14-Prostaglandin A2 are not extensively documented, the general approach involves large-scale synthesis using the aforementioned solvents and reagents under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

15-deoxy-Δ12,14-Prostaglandin A2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

15-deoxy-Δ12,14-Prostaglandin A2 has several scientific research applications:

Comparison with Similar Compounds

15-deoxy-Δ12,14-Prostaglandin A2 is similar to other prostaglandins like 15-deoxy-Δ12,14-Prostaglandin J2 and Prostaglandin A2 . it is unique in its specific structural features and its ability to act as a ligand for PPARγ . Other similar compounds include:

These comparisons highlight the unique properties of 15-deoxy-Δ12,14-Prostaglandin A2, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-(5-ethylpyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-8-3-4-9(5-6-11)10-7-8/h3-4,7,11H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJMXIPHUCDRAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200276
Record name 5-Ethyl-2-pyridineethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5223-06-3
Record name 5-Ethyl-2-pyridineethanol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-2-pyridineethanol
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Record name 5-Ethyl-2-pyridineethanol
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Record name 5-ethylpyridine-2-ethanol
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Record name 5-ETHYL-2-PYRIDINEETHANOL
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Synthesis routes and methods I

Procedure details

Bromination of olefin 2 with bromine in a neutral solvent e.g. dichloromethane, carbon tetrachloride, can give 5. Similarly, cyclic sulfate 10a may be prepared via oxidation of cyclic sulfite 10b, which in turn may be obtained form diol 11 by reacting with thionyl chloride, in the presence of bases e.g. pyridine, triethylamine. The formation of diol 11, can be achieved from diacetate 17, by treatment with base in water or methanol or ethanol. Alternatively, one can also prepare diol 11, from the diacetate 17 which in turn can be obtained from N-oxide of 5-ethyl-2-pyridyl-2-ethanol as shown in scheme I. In an the above transformations (Scheme I) upon completion of the reaction, the desired compound is easily isolated from the reaction mixture in a most conventional manner eg. extracting in organic layer, washing with water, drying organic layer, concentrating and purifying/crystallizing the desired final product.
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Synthesis routes and methods II

Procedure details

To a cooled solution (−10° C.) of diisopropylamine (2.31 mL, 16.5 mL) in THF (45 mL) is added dropwise (2.5M) n-butyllithium (6.6 mL, 16.5 mmol), let stir 10 min. then cooled to −78° C. To this mixture is added dropwise a solution of 5-ethyl-2-methylpyridine (1.98 mL, 15 mmol) in THF (3 mL) and let stir for 10 min at −78° C. To the reaction mixture is added paraformaldehyde (1.13 g, 37.5 mmol), the cold bath removed and stirring continued for 1 hr. Quenched reaction with H2O, diluted with EtOAc and the organic layer washed with brine, dried over MgSO4 and concentrated. The residue is purified by flash chromatography (silica, 0.5% ammonia/5% methanol/dichloromethane) to give the title compound as a pale yellow oil. MS (EI) 151 (M)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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